Cyclotetramethylenedichlorosilane

Description

Evolution and Contemporary Relevance of Organosilicon Chemistry in Advanced Synthesis and Materials Science

Organosilicon chemistry, the study of compounds containing carbon-silicon bonds, has evolved significantly since the first synthesis of an organosilicon compound, tetraethylsilane, in 1863. wikipedia.org Early research in the 20th century, pioneered by Frederic Kipping, laid the groundwork for the development of silicones, which are known for their high thermal stability and water repellency. wikipedia.org The industrial production of silicones began in the 1940s, revolutionizing various sectors. dtic.mil

In contemporary science, organosilicon compounds are integral to advanced synthesis and materials science. rsc.org They are utilized as synthetic intermediates and are crucial for creating a wide array of materials with unique properties. researchgate.net The flexibility of their chemistry allows for the design of polymers with tailored characteristics, finding applications in biomaterials, functional coatings, and electronic devices. rsc.org For instance, polysilanes, which are polymers with a silicon backbone, exhibit unique electronic and optical properties, making them relevant in the development of semiconductors and other advanced technologies. dtic.milresearchgate.net The continuous development of new organosilicon precursors is driven by the demand for materials with enhanced performance in fields like microelectronics. rsc.org

Foundational Principles of Silicon-Carbon and Silicon-Halogen Bonding in Cyclic Organosilanes

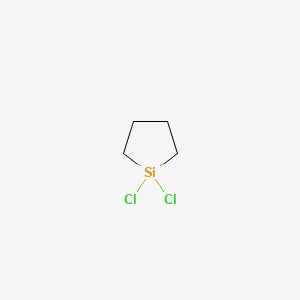

The chemical behavior of cyclic organosilanes like cyclotetramethylenedichlorosilane is dictated by the nature of the silicon-carbon (Si-C) and silicon-halogen (Si-Cl) bonds. The Si-C bond is longer and weaker than a typical carbon-carbon (C-C) bond. wikipedia.org Specifically, the average bond length of a Si-C bond is approximately 1.87 Å, compared to 1.54 Å for a C-C bond. baranlab.org This difference in bond length and energy influences the reactivity of organosilicon compounds. wikipedia.org The Si-C bond is also polarized towards the more electronegative carbon atom (C 2.55 vs. Si 1.90 on the Pauling scale), which makes the silicon atom susceptible to nucleophilic attack. wikipedia.org

Silicon-halogen bonds, such as the Si-Cl bond in this compound, are significantly stronger than their carbon-halogen counterparts. dtic.mil This high bond strength is a key feature of halosilanes. The reactivity of these bonds is central to the use of dichlorosilanes as monomers, as the chlorine atoms can be readily substituted in polymerization reactions. The table below provides a comparative overview of relevant bond energies.

| Bond | Average Bond Energy (kJ/mol) |

|---|---|

| Si-C | 301 |

| C-C | 347 |

| Si-Cl | 381 |

| C-Cl | 339 |

| Si-Si | 226 |

The Strategic Importance of this compound as a Monomer and Precursor in Chemical Research

This compound, also known by its IUPAC name 1,1-dichloro-1-silacyclopentane, is a strategically important monomer in the synthesis of silicon-based polymers. researchgate.net Its cyclic structure and the two reactive chlorine atoms make it a valuable precursor, particularly in ring-opening polymerization (ROP). researchgate.netgelest.com ROP is a versatile method for producing linear polysilylenes, which are polymers with a backbone consisting of silicon atoms. dtic.mil The properties of these resulting polymers can be finely tuned, leading to materials with novel electronic and photophysical characteristics. researchgate.net

The significance of this compound lies in its ability to form poly(silacyclopentane) derivatives. The strain in the five-membered ring of the monomer facilitates the ring-opening process, allowing for the formation of high molecular weight polymers under controlled conditions. gelest.com The resulting polysilanes are of interest for applications in areas such as ceramic precursors, photoresists, and semiconducting materials. researchgate.net The use of cyclic dichlorosilanes like this compound provides a pathway to polymers that may not be accessible through other synthetic routes, highlighting its strategic value in the ongoing development of advanced materials. dtic.mil

Below are some of the key physicochemical properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C4H8Cl2Si |

| Molecular Weight | 155.10 g/mol |

| Boiling Point | 142 °C |

| Density | 1.185 g/mL at 25 °C |

| Refractive Index | 1.463 |

Structure

3D Structure

Properties

IUPAC Name |

1,1-dichlorosilolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2Si/c5-7(6)3-1-2-4-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXGMEIYEGUXGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[Si](C1)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062387 | |

| Record name | Silacyclopentane, 1,1-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2406-33-9 | |

| Record name | 1,1-Dichlorosilacyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2406-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silacyclopentane, 1,1-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002406339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotetramethylenedichlorosilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silacyclopentane, 1,1-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silacyclopentane, 1,1-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dichlorosilacyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclotetramethylenedichlorosilane and Analogues

Historical and Contemporary Approaches to the Synthesis of Cyclic Dichlorosilanes

The synthesis of cyclic chlorosilanes has been a subject of interest due to their potential as precursors for polymers and other functional materials. Historically, the formation of such rings often relied on direct industrial processes or hydrolysis reactions.

One of the foundational methods in organosilicon chemistry is the Müller-Rochow or "Direct Process," developed independently by Eugene G. Rochow and Richard Müller in the 1940s. researchgate.netwikipedia.org This process involves the reaction of elemental silicon with methyl chloride at high temperatures over a copper catalyst to produce methylchlorosilanes, primarily dimethyldichlorosilane. researchgate.netwikipedia.org While this method is a cornerstone for linear silicone precursors, the principles of direct reaction have influenced the broader field of chlorosilane synthesis.

Early laboratory syntheses of cyclic siloxanes, which are structurally related to cyclic chlorosilanes, often involved the hydrolysis of dichlorosilanes. For instance, the hydrolysis of H₂SiCl₂ in various solvents like benzene (B151609) or ether/alkane mixtures was used to produce cyclic and linear polysiloxanes. wikipedia.orgacs.org These methods, however, typically yield a mixture of oligomers of varying ring sizes. wikipedia.org The first organosilicon compounds were prepared by Charles Friedel and James Crafts in 1863, but significant progress in diorganodichlorosilane chemistry was later made by Frederick Kipping using Grignard reagents to react with silicon tetrachloride, albeit with experimental challenges. wikipedia.org

More contemporary approaches have focused on achieving higher selectivity and functional group tolerance under milder conditions. A significant modern development is the use of transition-metal catalysis. Nickel-catalyzed reactions, in particular, have emerged as a powerful tool for constructing silacarbocycles. chemrxiv.orgnih.gov These methods often involve the reductive coupling of chlorosilanes with unsaturated organic molecules. nih.govnih.gov

A summary of these general approaches is presented below.

| Synthetic Approach | Precursors | Typical Products | Reference |

| Müller-Rochow Process | Elemental Silicon, Methyl Chloride | Methylchlorosilanes (e.g., Dimethyldichlorosilane) | researchgate.netwikipedia.org |

| Hydrolysis | Dichlorosilanes (e.g., H₂SiCl₂) | Cyclic and Linear Polysiloxanes | wikipedia.orgacs.org |

| Grignard Synthesis | Silicon Tetrachloride, Grignard Reagents | Mixture of Organochlorosilanes | wikipedia.orgacs.org |

| Nickel-Catalyzed Cycloaddition | Dichlorosilanes, 1,3-Dienes | Silacyclopent-3-enes | nih.gov |

Advanced Synthetic Pathways to Cyclotetramethylenedichlorosilane

Recent research has provided more direct and efficient routes to 1,1-dichloro-1-silacyclopentane and its derivatives, focusing on catalytic systems and novel precursors.

The formation of the silacyclopentane (B13830383) ring can be achieved through classical cyclization reactions involving organometallic reagents. A common strategy involves the reaction of a di-Grignard reagent derived from a 1,4-dihalobutane with a silicon tetrahalide or an alkyltrichlorosilane. This approach builds the four-carbon chain and the silicon center into the five-membered ring in a single cyclization step. While early work by Frederick Kipping utilized Grignard reagents for synthesizing diorganodichlorosilanes, the method was known to produce a mixture of products. wikipedia.orgacs.org The selectivity of these reactions can be influenced by the nature of the silicon precursor and the reaction conditions.

A highly effective and modern pathway for synthesizing five-membered cyclic chlorosilanes is the nickel-catalyzed [4+1] sila-cycloaddition. chemrxiv.orgchemrxiv.org This method utilizes readily available industrial chemicals, such as 1,3-dienes and trichlorosilanes, as novel synthons. chemrxiv.org The reaction proceeds under mild conditions and demonstrates broad substrate scope, offering a direct route to compounds like 1,1-dichloro-1-silacyclopentane and its substituted analogues. chemrxiv.orgnih.gov

The process involves the reductive coupling of the 1,3-diene and the chlorosilane, facilitated by a nickel catalyst and specific phosphine-nitrogen ligands. chemrxiv.org This catalytic cycle allows for the efficient construction of the silacyclopentene ring, which can be subsequently hydrogenated if the saturated silacyclopentane is desired.

Table 2: Nickel-Catalyzed Synthesis of Five-Membered Cyclic Chlorosilanes Selected examples from research findings illustrating the scope of the [4+1] sila-cycloaddition reaction. The resulting product is a silacyclopent-3-ene (B12353066) derivative.

| Diene Substrate | Silane (B1218182) Substrate | Ligand | Product Yield (%) | Reference |

| Isoprene | Trichlorosilane | L1 | 85 | chemrxiv.org |

| 1,3-Butadiene | Trichlorosilane | L1 | 75 | chemrxiv.org |

| 2,3-Dimethyl-1,3-butadiene | Trichlorosilane | L1 | 95 | chemrxiv.org |

| 1,3-Pentadiene | Trichlorosilane | L1 | 78 | chemrxiv.org |

This compound is a valuable "platform molecule" because the two chlorine atoms attached to the silicon are reactive leaving groups. chemrxiv.org This allows for straightforward substitution reactions to introduce a wide variety of functional groups. Therefore, the synthesis of 1,1-dichloro-1-silacyclopentane is often performed with the explicit goal of subsequent derivatization.

The Si-Cl bonds can be readily converted into Si-O, Si-N, Si-C, or Si-H bonds. For example, reaction with alcohols or water leads to alkoxysilanes or siloxanes, while reaction with amines yields silazanes. Furthermore, coupling with organometallic reagents like Grignard or organolithium compounds can introduce new carbon-silicon bonds. This versatility makes 1,1-dichloro-1-silacyclopentane a key intermediate for accessing diverse silacarbocycles and silicon-containing polymers. chemrxiv.orgchemrxiv.org The development of nickel-catalyzed cross-coupling reactions further expands the potential for creating complex, axially chiral organosilanes from chlorosilane precursors for applications in materials science. rsc.org

Reactivity and Mechanistic Investigations of Cyclotetramethylenedichlorosilane

Ring-Opening and Ring-Contraction Rearrangements

The five-membered silacyclopentane (B13830383) ring of cyclotetramethylenedichlorosilane is relatively stable compared to more strained three- or four-membered rings and less stable larger rings. However, under specific conditions, rearrangements involving ring opening or contraction are mechanistically plausible, drawing from general principles of cyclic compound reactivity. wikipedia.orgchemistrysteps.com Such transformations are typically driven by the formation of a more stable intermediate, such as a rearranged carbocation or a thermodynamically favored ring system. youtube.comyoutube.com

Characterization of Rearrangement Products and Pathways

While specific studies detailing the rearrangement products of this compound are not widely documented, potential pathways can be inferred from established mechanisms. A carbocation-mediated rearrangement, for instance, could lead to ring contraction. chemistrysteps.com This process would likely involve a 1,2-alkyl shift, transforming the five-membered ring into a more stable, substituted four-membered ring system, such as a methyl-substituted chlorosilocyclobutane derivative.

Common rearrangement pathways for cyclic compounds include:

Wagner-Meerwein Rearrangements : Involving 1,2-shifts of alkyl or hydride groups to a carbocationic center.

Favorskii Rearrangement : Typically associated with α-halo ketones, this base-induced contraction forms a cyclopropanone (B1606653) intermediate that subsequently opens to yield a contracted carboxylic acid derivative. wikipedia.orgchemistrysteps.com

Demyanov Rearrangement : This reaction involves the diazotization of cyclic aminomethyl compounds, which can lead to either ring expansion or contraction through a carbocation intermediate. wikipedia.org

Ring-opening reactions, on the other hand, would break the cyclic silane (B1218182) structure to form linear or polymeric organosilicon compounds. A documented example in a related system is the reaction of 1,1,2,2-tetramesityl-3,4-bis(trimethylsilyl)-1,2-disilacyclobutene, which undergoes ring contraction to afford silacyclopropane (B577268) derivatives. rsc.org

Influence of Substituents and Reaction Environment on Ring Dynamics

The reaction environment plays a critical role in initiating and directing ring rearrangements. The presence of a Lewis acid is a key factor, as it can coordinate to one of the electronegative chlorine atoms on the this compound. canterbury.ac.nzcore.ac.uk This coordination weakens the silicon-chlorine bond, facilitating its cleavage and the formation of a silicocation intermediate, which is the precursor to rearrangement. canterbury.ac.nz The choice of Lewis acid can influence the reaction pathway, determining whether the process is concerted or proceeds via a discrete carbocation intermediate. canterbury.ac.nznih.gov

Formation of Hypercoordinate Silicon Complexes

A predominant feature of chlorosilane chemistry is the pronounced Lewis acidity of the silicon atom, which readily enables the formation of hypercoordinate complexes. mdpi.comacs.org The electron-withdrawing nature of the two chlorine atoms in this compound makes its silicon center highly electrophilic and thus susceptible to nucleophilic attack by Lewis bases. This interaction leads to the expansion of silicon's coordination sphere beyond the typical four bonds to form stable pentacoordinate or hexacoordinate species.

Lewis Acid-Base Interactions and Adduct Formation

The fundamental step in forming a hypercoordinate species is the interaction between the Lewis acidic silicon center and a Lewis base (an electron-pair donor). youtube.com This results in the formation of a coordinate covalent bond and a new complex, often referred to as a Lewis acid-base adduct. youtube.com Even weak Lewis bases can form stable adducts with sufficiently strong silicon Lewis acids. nih.gov

The reaction of organosilanes with Lewis bases like N-methylimidazole can lead to the formation of pentacoordinate silicon complexes. mdpi.com These adducts often exist in a rapid coordination-dissociation equilibrium in solution with their tetracoordinate precursors. mdpi.com The stability of the adduct is influenced by the nature of the Lewis base and the substituents on the silicon atom. For example, Lewis basic salts can promote reactions of organosilanes by forming hypercoordinate silicate (B1173343) intermediates. nih.gov The interaction with the Lewis acid can significantly alter the chemical properties and stability of the coordinated functional group. digitellinc.com

Synthesis and Structural Elucidation of Pentacoordinate Silicon Species

Pentacoordinate silicon complexes can be synthesized by reacting dichlorosilanes with bidentate or tridentate chelating ligands or through simple adduct formation with monodentate Lewis bases. mdpi.comresearchgate.net For instance, reacting a dichlorosilane (B8785471) with an α-amino acid in the presence of N-methylimidazole yields a pentacoordinate complex where the amino acid acts as a di-anionic bidentate chelator. mdpi.com Another approach involves reacting SiO2 with ethylene (B1197577) glycol and a base to produce highly reactive pentacoordinate silicates that serve as precursors to other silicon compounds. cooper.eduresearchgate.netumich.edu

The structural elucidation of these complexes is routinely performed using single-crystal X-ray diffraction and multinuclear NMR spectroscopy. researchgate.netrsc.org Pentacoordinate silicon typically adopts one of two main geometries: the trigonal bipyramidal (TBP) or the square pyramidal (SP). The specific geometry can be quantified by the Addison topology parameter (τ); a value of τ = 0 corresponds to an ideal SP geometry, while τ = 1 indicates an ideal TBP geometry. nih.gov In many adducts, the geometry is distorted between these two extremes. mdpi.comnih.gov

The table below presents structural data for representative pentacoordinate silicon anions, illustrating typical bond lengths and geometries.

| Complex | Si-X Bond Length (Å) | Si-N/O Bond Length (Å) | Geometry (τ parameter) | Reference |

| [N3-Si(catCl)2]- | N/A | 1.7659(14) (Si-N) | Distorted TBP/SP (0.519) | nih.gov |

| [Cl-Si(catCl)2]- | 2.1930(7) (Si-Cl) | N/A | Distorted TBP/SP (0.267) | nih.gov |

| [Br-Si(catCl)2]- | 2.3769(4) (Si-Br) | N/A | Near SP (0.053) | nih.gov |

| [I-Si(catCl)2]- | 2.6234(5) (Si-I) | N/A | Near SP (0.002) | nih.gov |

| (Phg)SiMe2-NMI | N/A | 1.776(2) (Si-O), 1.802(2) (Si-Nring), 2.000(2) (Si-NNMI) | Distorted TBP | mdpi.com |

catCl = perchloro-catecholato ligand; Phg = D-phenylglycine; NMI = N-methylimidazole

Synthesis and Structural Elucidation of Hexacoordinate Silicon Species

Hexacoordinate silicon complexes are readily formed when a diorganodichlorosilane, such as this compound, reacts with two equivalents of a bidentate ligand or one equivalent of a tetradentate ligand. mdpi.comnih.govnih.gov For example, neutral hexacoordinate silicon(IV) complexes with an SiO₂N₄ skeleton have been synthesized from Si(NCS)₄ and bidentate O,N-chelate ligands. nih.govacs.org

The structure of these six-coordinate compounds is almost invariably a distorted octahedron. Characterization is achieved through methods like single-crystal X-ray diffraction and solid-state NMR spectroscopy. nih.govnih.gov 29Si NMR spectroscopy is particularly diagnostic, with chemical shifts for hexacoordinate silicon appearing significantly upfield (e.g., in the range of -140 to -180 ppm) compared to their tetracoordinate counterparts. mdpi.com Computational methods are also employed to elucidate molecular structures, especially for complexes that are difficult to crystallize. mdpi.com

The table below summarizes characteristics of synthesized hexacoordinate silicon complexes.

| Precursor | Ligand Type | Resulting Complex Skeleton | Characterization Methods | Reference |

| Si(NCO)₄ or Si(NCS)₄ | Bidentate O,N-chelate | SiO₂N₄ | X-ray diffraction, Solid-state & Solution NMR, Computational studies | nih.govacs.org |

| Si(NCO)₄ or Si(NCS)₄ | Bidentate monoanionic O,N Schiff base | SiO₂N₄ | X-ray diffraction, Solid-state NMR (¹³C, ¹⁵N, ²⁹Si) | nih.gov |

| LSiCl₂ type | Dianionic tetradentate (N,N',N'',N''') | SiN₄Cl₂ | X-ray diffraction, Solid-state & Solution NMR, Computational methods | mdpi.com |

Chelation and Ligand Design in Hypercoordinate Silicon Chemistry

The ability of silicon to expand its coordination number beyond four to form five- and six-coordinate complexes, known as hypercoordinate silicon compounds, is a cornerstone of its rich chemistry. rsc.org this compound (1,1-dichloro-1-silacyclopentane) serves as a valuable precursor for creating such species, particularly through chelation with appropriately designed ligands. The five-membered silacyclopentane ring influences the stereochemistry and stability of the resulting hypercoordinate complexes.

A prominent strategy involves the reaction of this compound with bidentate ligands that can form stable chelate rings around the silicon center. A clear example is its reaction with 8-oxyquinoline in the presence of triethylamine (B128534). researchgate.net This nucleophilic substitution reaction replaces the two chlorine atoms to form 1,1-Bis-κ(O,N)-(oxinato)silacyclopentane, a hexacoordinate silicon complex where each ligand binds through both its oxygen and nitrogen atoms. researchgate.net The formation of two stable five-membered chelate rings with the silicon atom at the center is a critical factor in stabilizing the hypercoordinate state.

Research comparing silacycloalkanes of varying ring sizes has shown that the silacyclopentane framework is particularly well-suited for achieving hexacoordination. researchgate.net For instance, while analogous silacyclohexane (B14727737) (n=6) derivatives tend to favor tetracoordination, silacyclopentane (n=5) derivatives can exist in an equilibrium between four- and six-coordinate species, often allowing for the isolation of the stable hexacoordinate isomer. researchgate.netnih.gov This behavior is attributed to a combination of factors including the release of ring strain in the silacyclopentane moiety upon moving from a tetrahedral to an octahedral geometry. researchgate.net

The design of ligands is paramount. Bidentate ligands like 8-oxyquinolinate and hydrazide-derived chelators have proven effective in creating a variety of stable penta- and hexacoordinate silicon complexes. rsc.orgresearchgate.net The flexibility of these ligand systems allows them to adapt to different coordination geometries, which can range from trigonal bipyramidal (pentacoordinate) to octahedral or bicapped tetrahedral (hexacoordinate), depending on the electronic and steric properties of the other substituents on the silicon atom. rsc.orgnih.gov

Table 1: Synthesis of a Hypercoordinate Complex from this compound

| Reactant 1 | Reactant 2 | Base | Product | Coordination Number | Reference |

| This compound | 8-Oxyquinoline | Triethylamine | 1,1-Bis-κ(O,N)-(oxinato)silacyclopentane | 6 | researchgate.net |

Hydrosilylation Reactions Involving this compound Derivatives

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry. Derivatives of this compound, namely 1-hydro-1-silacyclopentane and 1,1-dihydro-1-silacyclopentane (obtained via reduction of the corresponding chlorides), can serve as reagents in these transformations.

Exploration of Metal-Catalyzed Hydrosilylation

The hydrosilylation of alkenes and alkynes is most commonly achieved using transition metal catalysts. youtube.com The classical mechanism, first detailed by Chalk and Harrod for platinum catalysts, involves several key steps: oxidative addition of the Si-H bond to the metal center, coordination of the unsaturated substrate (e.g., an alkene), migratory insertion of the alkene into the metal-hydride bond, and finally, reductive elimination of the alkylsilane product to regenerate the catalyst. masterorganicchemistry.com

A wide array of transition metals from groups 8-10 are effective, with platinum complexes like Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst being the most widely used due to their high activity. masterorganicchemistry.com However, catalysts based on other metals such as rhodium, nickel, and iron have been developed to offer different selectivity, cost-effectiveness, or functional group tolerance. rsc.orgpku.edu.cnresearchgate.net For example, nickel-hydride catalyzed systems are versatile for various hydrofunctionalization reactions. rsc.org While specific studies focusing on silacyclopentane hydrides are not abundant, these general catalytic principles are directly applicable. The reaction of a hydrosilacyclopentane with an alkene in the presence of a platinum catalyst would be expected to yield an alkyl-substituted silacyclopentane, following an anti-Markovnikov addition pattern where the silicon atom attaches to the terminal carbon of the alkene. youtube.com

Table 2: Common Catalytic Systems for Hydrosilylation

| Catalyst Type | Example Catalyst | Typical Substrates | Key Features | Reference |

| Platinum | Karstedt's Catalyst | Alkenes, Alkynes | High activity, anti-Markovnikov selectivity | masterorganicchemistry.com |

| Rhodium | [Rh]-H/diphosphine systems | Alkenes, C-H bonds | High efficiency, can catalyze C-H silylation | pku.edu.cn |

| Rhenium | Re(O)Cl₃(PPh₃)₂ | Aldehydes | Catalyzes reduction of carbonyls | nih.gov |

| Iron/Cobalt | Iminopyridine-oxazoline/iron complexes | Ketones, Aldehydes | Low-cost, high selectivity | researchgate.net |

| Zinc | Chiral Zn/diamine complexes | Imines | Enantioselective reduction of imines | researchgate.net |

Investigations into Uncatalyzed Hydrosilylation Mechanisms

While metal catalysis is dominant, hydrosilylation can also proceed under uncatalyzed or metal-free conditions, particularly in specific intramolecular cases or through activation by strong Lewis acids. Research into hypercoordinate silicon complexes has revealed that certain pentacoordinate species can undergo a spontaneous, uncatalyzed intramolecular hydrosilylation. rsc.org This process has been observed in complexes containing both a Si-H bond and an imine double bond, where the hydride on silicon directly adds to the C=N bond within the same molecule. rsc.org

More broadly, the field of "uncatalyzed" hydrosilylation often refers to reactions promoted by non-metallic species. Boron-based Lewis acids, such as tris(pentafluorophenyl)borane, B(C₆F₅)₃, are known to catalyze the reduction of carbonyls and imines. nih.gov The mechanism involves activation of the Si-H bond by the Lewis acidic borane, which facilitates hydride transfer to the electrophilic carbon of the unsaturated group. nih.gov In some systems, a concerted mechanism has been proposed where two different activating species work in synergy. For instance, cyclic carbonates immobilized on silica (B1680970) can act in concert with surface silanol (B1196071) groups to activate both the silane and an aldehyde, enabling an efficient hydride transfer. nih.gov

Nucleophilic Substitution and Derivatization Reactions

The two Si-Cl bonds in this compound are highly susceptible to cleavage by nucleophiles, making this compound an excellent starting point for a wide range of derivatization reactions. The carbon-halogen bond in haloalkanes is polar, and the silicon-chlorine bond is significantly more so due to silicon's higher electropositivity, rendering the silicon atom a strong electrophilic center. nih.gov

Reactions proceed via nucleophilic substitution at the silicon center. When a nucleophile attacks, it displaces a chloride ion, which is a good leaving group. This can happen sequentially to replace both chlorine atoms. The mechanism is generally considered to be an Sₙ2-type process at the silicon atom (often termed Sₙ2@Si). sinica.edu.tw

This reactivity allows for the synthesis of a diverse family of functionalized silacyclopentanes. For example:

Reaction with water (hydrolysis) yields silanols, which can condense to form siloxanes.

Reaction with alcohols (alcoholysis) in the presence of a base like triethylamine produces dialkoxysilacyclopentanes. libretexts.org

Reaction with amines (aminolysis) yields diaminosilacyclopentanes. nih.gov

Reaction with organometallic reagents such as Grignard (RMgX) or organolithium (RLi) reagents allows for the formation of new silicon-carbon bonds, leading to diorganosilacyclopentanes.

The synthesis of the hypercoordinate complex 1,1-Bis-κ(O,N)-(oxinato)silacyclopentane is a prime example of this type of derivatization, where 8-oxyquinoline acts as the nucleophile. researchgate.net

Table 3: Derivatization of this compound via Nucleophilic Substitution

| Nucleophile (Nu-H or Nu-M) | Reagent Type | Product Structure | Product Class |

| H₂O | Water | (C₄H₈)Si(OH)₂ | Silanediol |

| R-OH | Alcohol | (C₄H₈)Si(OR)₂ | Dialkoxysilane |

| R₂N-H | Amine | (C₄H₈)Si(NR₂)₂ | Diaminosilane |

| R-MgX | Grignard Reagent | (C₄H₈)Si(R)₂ | Diorganosilane |

| LiAlH₄ | Hydride | (C₄H₈)SiH₂ | Dihydrosilane |

Silicon-Nitrogen Bond Forming Reactions

The formation of silicon-nitrogen bonds is a critical process for creating silylamines, silazanes, and silicon-containing nitrogen heterocycles, which are valuable as protecting groups, synthetic intermediates, and precursors to ceramic materials. researchgate.netyoutube.comresearchgate.net Derivatives of this compound are versatile platforms for these reactions.

One of the most direct methods is the aminolysis of this compound, a nucleophilic substitution reaction where an amine displaces the chloride ions. nih.gov However, alternative catalytic routes, such as dehydrocoupling, offer more efficient and selective pathways, particularly when starting from hydrosilane derivatives. researchgate.net

Dehydrocoupling and Related Mechanistic Studies

Dehydrocoupling is a powerful method for forming Si-N bonds that involves the reaction of a hydrosilane (Si-H) with an amine (N-H), liberating dihydrogen (H₂) as the only byproduct. researchgate.net The reaction is typically catalyzed by a wide range of metal complexes, including those of alkali metals, alkaline earth metals, and transition metals. researchgate.netfigshare.com

The general mechanism often involves the activation of either the Si-H or N-H bond, or both, by the catalyst. For instance, base-catalyzed systems, using reagents like n-butyllithium or potassium tert-butoxide, are thought to proceed through the formation of a hypervalent silicon intermediate or by deprotonation of the amine. researchgate.net Catalysts such as magnesocenophanes have also proven effective for the cross-dehydrocoupling of various amines and silanes. researchgate.netfigshare.com In some cases, the reaction can even proceed without a catalyst under mild conditions, driven by the formation of a Lewis acid-base adduct between the silane and the amine, which brings the hydridic Si-H and acidic N-H protons into close proximity to facilitate H₂ elimination. rsc.org

For this compound, this reaction would typically be performed on its dihydride derivative, 1,1-dihydro-1-silacyclopentane. Reaction with a primary amine (RNH₂) could lead to the formation of polymers or cyclic silazanes, while reaction with a secondary amine (R₂NH) would cleanly yield the 1,1-bis(amino)-1-silacyclopentane derivative.

Table 4: Catalytic Dehydrocoupling for Si-N Bond Formation

| Hydrosilane Derivative | Amine | Catalyst Example | Product | Byproduct | Reference |

| (C₄H₈)SiH₂ | R₂NH | n-BuLi | (C₄H₈)Si(NR₂)₂ | H₂ | researchgate.net |

| (C₄H₈)SiH₂ | RNH₂ | Magnesocenophane | -[-Si(C₄H₈)-NR-]-_n | H₂ | researchgate.netfigshare.com |

| (C₄H₈)SiH₂ | R₂NH | [Pt(ItBu′)(ItBu)][BArF] | (C₄H₈)Si(NR₂)₂ | H₂ | rsc.org |

| (C₄H₈)SiH₂ | R₂NH | None (thermal) | (C₄H₈)Si(NR₂)₂ | H₂ | rsc.org |

Polymerization Chemistry of Cyclotetramethylenedichlorosilane

Ring-Opening Polymerization (ROP) of Cyclotetramethylenedichlorosilane Monomers

Ring-opening polymerization is a primary method for synthesizing polymers from cyclic monomers. For organosilicon rings like silacycloalkanes, the propensity to polymerize is influenced by factors such as ring strain and the nature of the substituents on the silicon atom. While the polymerization of related compounds like silacyclobutanes and silacyclopentene derivatives has been explored, direct studies on 1,1-dichloro-1-silacyclopentane are not extensively documented in readily available scientific literature. deepdyve.comacs.org

Cationic ring-opening polymerization (CROP) is typically initiated by strong acids or Lewis acids, which can attack the monomer and create a cationic propagating center. gelest.com For related silacyclopentane (B13830383) derivatives, aluminum chloride has been used as a catalyst, suggesting a cationic pathway. deepdyve.com In a hypothetical cationic polymerization of this compound, an initiator would interact with the monomer, likely leading to the cleavage of a silicon-carbon bond in the ring to form a carbocationic or silylium (B1239981) ion active center. Propagation would then proceed by the successive addition of monomer molecules to this active center. Termination could occur through various mechanisms, including reaction with impurities, counter-ions, or intramolecular rearrangement. However, specific experimental details regarding initiation, propagation, and termination for this particular monomer are not available.

Anionic ring-opening polymerization (AROP) involves a nucleophilic attack on the monomer, creating a propagating anionic center. This method has been studied for other silicon-containing rings, such as silacyclopent-3-enes, where it can proceed in a stereospecific manner. capes.gov.br For this compound, initiation would require a potent nucleophile. The presence of two electron-withdrawing chlorine atoms on the silicon atom could potentially make the silicon atom susceptible to nucleophilic attack, but this could also lead to side reactions, such as the cleavage of the Si-Cl bonds. Controlled polymerization in anionic systems often relies on minimizing chain transfer and termination reactions, which allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. nih.gov Specific chain transfer processes applicable to the AROP of this compound have not been described in the literature.

Organocatalysis represents a significant area of polymerization research, offering metal-free alternatives for initiating ROP. mdpi.com These catalysts, which can be organic bases or acids, have been successfully applied to the polymerization of various cyclic monomers, including cyclosiloxanes and lactides. nih.gov The application of organocatalytic systems to the ROP of this compound has not been reported. The reactivity of the Si-Cl bonds in the monomer might pose a challenge for many common organocatalysts.

Living polymerization is a form of chain-growth polymerization where chain termination and transfer are absent. wikipedia.org This allows for the synthesis of polymers with well-defined architectures, low polydispersity, and the ability to form block copolymers. wikipedia.orgyoutube.com Achieving a living polymerization requires careful control over reaction conditions and purity of reagents. While living anionic and cationic polymerizations are well-established for many monomers, strategies specifically designed for or applied to this compound are not documented. The development of such a system would be a significant step toward producing well-defined poly(tetramethylene-co-dichlorosilane).

Control of Polysiloxane Architecture and Molecular Weight

The ability to control polymer architecture and molecular weight is a cornerstone of modern polymer synthesis, enabling the creation of materials with tailored properties.

The ring-opening of this compound would theoretically yield a linear polymer with a repeating unit of -[SiCl2(CH2)4]-. This structure is distinct from traditional polysiloxanes, which feature a -[SiR2-O]- backbone. The resulting polymer would be a polycarbosilane, specifically a polysilacyclopentane derivative. The properties of this polymer would be dictated by the hydrocarbon backbone and the reactive Si-Cl bonds. Subsequent chemical modification of these chlorine atoms could provide a route to a wide range of functionalized polymers. However, direct reports on the synthesis and characterization of this specific linear polymer via ROP of the corresponding cyclic monomer are not found in the reviewed literature.

Formation of Cyclic Polysiloxanes and Analysis of Ring-Chain Equilibria

The ring-opening polymerization (ROP) of cyclosiloxane monomers, derived from precursors like this compound, is characterized by a dynamic interplay between polymer chain growth and the formation of cyclic oligomers. This phenomenon is governed by ring-chain equilibria. gelest.comrsc.orgresearchgate.net

During polymerization, the propagating polymer chain end can attack a monomer to extend the linear chain (propagation). However, it can also bend back on itself and attack one of its own siloxane bonds, leading to the cleavage of a small cyclic oligomer. This intramolecular reaction is known as "backbiting." gelest.comdigitellinc.com This process results in a reaction mixture that, at equilibrium, contains not only high molecular weight linear polymers but also a significant fraction (often 10-15%) of unstrained cyclic oligomers, most commonly octamethylcyclotetrasiloxane (B44751) (D4), decamethylcyclopentasiloxane (B1670010) (D5), and dodecamethylcyclohexasiloxane (B120686) (D6). digitellinc.comresearchgate.netgsm-consulting.net

The position of this equilibrium is described by the Jacobson and Stockmayer theory, which relates the molar cyclization equilibrium constant (Kx) for a ring of size x to the probability of the chain ends meeting. researchgate.netcapes.gov.br For large, unstrained rings, the concentration of cyclic species decreases as the ring size increases. capes.gov.br The equilibrium is a critical consideration in industrial synthesis, as the presence of these cyclic compounds in the final polymer product is often undesirable and necessitates costly removal processes. acs.org

Monomer (e.g., D₄) ⇌ Linear Polymer ⇌ Cyclic Oligomers (Dx)

This equilibrium is influenced by factors such as monomer concentration, temperature, and the solvent used. High monomer concentrations favor the formation of linear polymers, while dilution can shift the equilibrium toward the formation of cyclic species. rsc.orgrsc.org

Strategies for Suppressing Backbiting Reactions in ROP

The prevalence of backbiting reactions, which leads to the formation of undesirable cyclic byproducts, is a long-standing challenge in silicone synthesis. researchgate.net Consequently, significant research has focused on developing strategies to suppress these intramolecular chain scission events to achieve higher polymer yields and better control over molecular weight.

Several effective strategies have been developed:

Catalyst and Ligand Modification : One approach involves modifying the catalyst system. It has been demonstrated that using larger macrocyclic siloxanes, such as dodecamethylcyclohexasiloxane (D6) and tetradecamethylcycloheptasiloxane (B52647) (D7), as both monomers and ligands for common ROP catalysts can significantly enhance the polymerization rate while simultaneously suppressing the backbiting reaction. digitellinc.comacs.org Modeling suggests that the interaction between the propagating chain and these larger macrocyclic rings provides a mechanism for this suppression. acs.org

Coordination Chemistry : Simple additives can be used to prevent the backbiting process. For anionic ROP, the coordination of alcohols to the anionic silanolate chain ends can effectively hinder the chain's ability to curl back and attack itself. researchgate.net This strategy relies on sterically or electronically shielding the active center.

Formation of Tight Ion Pairs : In cationic ROP, a key strategy is to reduce the reactivity of the cationic active species. This can be achieved by using catalyst systems that form tight ion pairs between the catalyst anion and the propagating siloxonium ion. nih.gov The enhanced steric hindrance around the active center makes it less susceptible to intramolecular transfer (backbiting) and intermolecular chain transfer reactions, allowing for more controlled polymerization with lower dispersity. nih.gov

Self-Quenching Systems : Innovative catalyst designs include phosphonium (B103445) cations that can act as self-quenching systems. These systems are designed to stop the polymerization reaction in response to the loss of coordinating alcohols before the backbiting process can begin in earnest. researchgate.net

Copolymerization Studies Incorporating this compound

Copolymerization is a versatile technique used to modify the properties of polysiloxanes by incorporating different monomer units into the polymer chain. gelest.com By reacting the cyclosiloxane derived from this compound with other functional cyclosiloxane comonomers, a wide array of materials with tailored properties can be synthesized. The anionic ring-opening polymerization (AROP) technique is particularly well-suited for producing random or block copolymer structures, depending on the choice of monomers and the sequence of their addition to the polymerization reaction. gelest.com

Synthesis and Characterization of Copolymers with Varied Comonomers

The synthesis of polysiloxane copolymers involves the ROP of a mixture of cyclic monomers. For example, the cyclotetrasiloxane derived from the title compound can be copolymerized with other cyclosiloxanes bearing different substituents, such as phenyl, vinyl, or polar groups like cyanopropyl. rsc.orgresearchgate.net

Synthesis : To create random copolymers, a mixture of the comonomers is added to the initiator simultaneously. For block copolymers, the monomers are added sequentially. For instance, the living polymerization of one cyclic monomer is initiated, and once it is consumed, a second type of cyclic monomer is added to the living polymer chains to grow the second block. gelest.comrsc.org

Characterization : A suite of analytical techniques is employed to confirm the structure and composition of the resulting copolymers. scielo.brsapub.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ²⁹Si NMR are used to determine the copolymer composition, monomer sequence distribution, and end-group structures. rsc.orgscielo.brresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic functional groups present in the copolymer, confirming the incorporation of different monomer units. scielo.brijcce.ac.ir

Gel Permeation Chromatography (GPC) : GPC is essential for determining the molecular weight and polydispersity index (PDI) of the copolymers, providing insight into the control achieved during polymerization. rsc.org

Thermal Analysis (DSC, TGA) : Differential Scanning Calorimetry (DSC) is used to measure glass transition temperatures (Tg), while Thermogravimetric Analysis (TGA) assesses the thermal stability of the copolymers. ijcce.ac.irnsf.gov

Impact of Comonomer Ratios on Resulting Polymer Properties

The ratio of comonomers used in the synthesis has a profound impact on the final properties of the copolymer. By systematically varying the comonomer feed ratio, researchers can fine-tune material characteristics for specific applications. researchgate.net

Thermal Properties : The glass transition temperature (Tg) of the copolymer is dependent on the composition. The Tg of a random copolymer typically falls between the Tg values of the respective homopolymers. For block copolymers, distinct Tgs corresponding to each block may be observed if the blocks are immiscible and phase-separate. nsf.gov

Surface Properties : Due to the low surface energy of siloxane chains, polysiloxane segments tend to migrate to the polymer-air interface. Copolymerization allows for the modification of surface properties like hydrophobicity. Increasing the siloxane content in a copolymer generally leads to a more hydrophobic surface, as indicated by higher water contact angles. scielo.brresearchgate.net

Mechanical Properties : The incorporation of different comonomers affects the flexibility and mechanical strength of the resulting material. For example, introducing bulky side groups can increase the stiffness of the polymer chain. researchgate.net

Table 1: Effect of Comonomer Ratio on Polysiloxane Copolymer Properties

| Property | Effect of Increasing Polar Comonomer Ratio | Effect of Increasing Bulky/Rigid Comonomer Ratio |

| Polarity/Solubility | Increases polarity; enhances solubility in polar solvents. gelest.comrsc.org | May decrease solubility in nonpolar solvents. |

| Glass Transition (Tg) | Generally increases Tg compared to pure PDMS. nsf.gov | Typically increases Tg, leading to a more rigid material. |

| Surface Energy | Increases surface energy; reduces hydrophobicity. | Can disrupt surface packing, potentially altering surface properties. researchgate.net |

| Mechanical Strength | Can increase intermolecular forces, affecting modulus. | Increases stiffness and modulus. |

Thermodynamic and Kinetic Analyses of this compound Polymerization

The feasibility and rate of the ring-opening polymerization of the cyclosiloxane derived from this compound are governed by thermodynamic and kinetic factors.

Thermodynamically, polymerization is controlled by the Gibbs free energy change (ΔG_p), which is composed of enthalpic (ΔH_p) and entropic (ΔS_p) contributions (ΔG_p = ΔH_p - TΔS_p). libretexts.org

Enthalpy (ΔH_p) : The primary driving force for the ROP of cyclic monomers is the release of ring strain. wikipedia.org The enthalpy of polymerization is generally negative (exothermic) for strained rings.

Entropy (ΔS_p) : The conversion of many small monomer molecules into a few large polymer chains results in a loss of translational degrees of freedom. Therefore, the entropy change for polymerization is typically negative (unfavorable). libretexts.org

Because the entropy term is unfavorable, there exists a "ceiling temperature" (Tc = ΔH_p / ΔS_p) above which polymerization is no longer thermodynamically favorable, and the equilibrium shifts back toward the monomer. libretexts.org

Kinetically, the rate of polymerization is influenced by the concentrations of the monomer and initiator, the temperature, and the specific catalyst system employed. libretexts.orgyoutube.comyoutube.com The rate law for polymerization can be complex, depending on the mechanism (anionic, cationic) and the presence of side reactions. libretexts.orgyoutube.com

Quantification of Ring Strain and its Contribution to Polymerization Enthalpy (ΔHROP)

The enthalpy of ring-opening polymerization (ΔHROP) is directly correlated with the amount of ring strain energy (RSE) released when the cyclic monomer opens to form a linear polymer chain. nih.gov Ring strain arises from the deviation of bond angles from their ideal values (angle strain), eclipsing interactions between adjacent substituents (torsional strain), and non-bonded interactions across the ring (transannular strain). wikipedia.org

For cyclosiloxanes, the ring strain is highly dependent on the size of the ring.

Cyclotrisiloxanes (e.g., D₃) : These six-membered rings are nearly planar and highly strained due to significant angle distortion. They possess a high RSE and, consequently, a large negative ΔHROP, making their polymerization highly favorable and essentially irreversible.

Cyclotetrasiloxanes (e.g., D₄) : The eight-membered D₄ ring, which would be formed from the hydrolysis of this compound, is significantly less strained than D₃. It can adopt a more flexible, puckered conformation that relieves much of the angle strain. wikipedia.org Its RSE and ΔHROP are therefore quite low.

Larger Rings (D₅, D₆, etc.) : These rings are considered to be virtually strain-free. gelest.com

The low ring strain of D₄ means its polymerization has a small enthalpic driving force, making the process readily reversible and highly subject to the ring-chain equilibria discussed previously. gelest.com The polymerization of D₄ is often run under kinetically controlled conditions to favor polymer formation over the thermodynamically stable cyclic species.

Table 2: Ring Strain Energy (RSE) and Polymerization Enthalpy for Common Cyclosiloxanes

| Monomer | Ring Size | Ring Strain Energy (RSE) (kcal/mol) | Polymerization Enthalpy (ΔHROP) (kcal/mol) |

| Hexamethylcyclotrisiloxane (D₃) | 6-membered | High (~13) | ~ -13 to -20 |

| Octamethylcyclotetrasiloxane (D₄) | 8-membered | Low (2-4) | ~ -2 to -4 |

| Decamethylcyclopentasiloxane (D₅) | 10-membered | Very Low (~0.2) | ~ -0.2 |

Note: The values are approximate and can vary based on the specific substituents and experimental conditions. The key trend is the significant decrease in strain from D₃ to D₄ and larger rings.

This quantification highlights that the polymerization of D₄, the derivative of this compound, is a thermodynamically delicate process, driven by a small release of ring strain that must overcome the unfavorable entropy of polymerization.

Kinetic Modeling of Polymerization Rates and Mechanisms

The kinetic modeling of the ring-opening polymerization (ROP) of this compound is crucial for understanding the reaction dynamics, controlling the polymer's molecular weight, and optimizing reaction conditions. The polymerization is typically initiated via an anionic mechanism, driven by the relief of ring strain and the electrophilic nature of the silicon atom, which is bonded to two electron-withdrawing chlorine atoms. wikipedia.orgarxiv.org

A generalized kinetic model for the anionic ROP of this compound can be described by the elementary steps of initiation, propagation, and termination. wiley-vch.de

Initiation: The process begins with an initiator (I⁻), often a nucleophile like an organolithium compound or an alkoxide, attacking a monomer molecule (M) to form an active center (M*). wikipedia.org This step involves the nucleophilic attack on a silicon atom, leading to the cleavage of a silicon-carbon bond within the ring.

Reaction: I⁻ + M → IM*

Rate of Initiation (Rᵢ): Rᵢ = kᵢ[I⁻][M]

Where:

kᵢ is the rate constant of initiation.

[I⁻] is the concentration of the initiator.

[M] is the concentration of the monomer.

For a well-controlled polymerization, the initiation should be rapid and complete, meaning the rate of initiation is much greater than the rate of propagation (kᵢ >> kₚ). wiley-vch.de

Propagation: The newly formed active center (IM*) then attacks subsequent monomer molecules, leading to the growth of the polymer chain. wikipedia.orgwiley-vch.de Each step adds one monomer unit to the growing chain.

Reaction: IMₙ* + M → IMₙ₊₁*

Rate of Propagation (Rₚ): Rₚ = kₚ[M*][M]

Where:

kₚ is the rate constant of propagation.

[M*] represents the total concentration of all active propagating chains.

Under the assumption of a "living" polymerization, where termination and chain transfer reactions are absent, the concentration of active centers [M*] remains constant and equal to the initial initiator concentration [I]₀. wiley-vch.de In this ideal scenario, the rate of monomer consumption is described by a first-order kinetic model with respect to the monomer concentration. libretexts.org

Termination (if present): In practical systems, termination reactions can occur, often involving impurities (like water or alcohols) or deliberate addition of a terminating agent (X), which deactivates the propagating chain end. wiley-vch.de

Reaction: IMₙ* + X → IMₙX

Rate of Termination (Rₜ): Rₜ = kₜ[M*][X]

Where:

kₜ is the rate constant of termination.

is the concentration of the terminating agent or impurity.

The kinetic chain length, which represents the average number of monomer units added per initiated chain, is determined by the ratio of the rate of propagation to the rate of initiation. libretexts.org

Research Findings and Data Analysis

Kinetic studies on analogous cyclic silane (B1218182) polymerizations provide insights into the expected behavior of this compound. The rate of polymerization is typically monitored by tracking the disappearance of the monomer over time using techniques such as dilatometry, spectroscopy (NMR or IR), or chromatography.

The following data tables illustrate hypothetical, yet plausible, research findings from kinetic experiments on the anionic ROP of this compound.

Table 1: Effect of Initiator Concentration on Polymerization Rate and Molecular Weight

This table demonstrates the relationship between the initial initiator concentration ([I]₀), the initial rate of polymerization, and the resulting number-average molecular weight (Mₙ) of the polydichlorosila-cyclopentane polymer, assuming a living polymerization mechanism where Mₙ is inversely proportional to [I]₀.

| Experiment | [Monomer]₀ (mol/L) | [Initiator]₀ (mmol/L) | Initial Rate (mol L⁻¹ s⁻¹) | Mₙ ( g/mol ) |

| 1 | 1.0 | 1.0 | 5.5 x 10⁻⁴ | 157,000 |

| 2 | 1.0 | 2.0 | 1.1 x 10⁻³ | 78,500 |

| 3 | 1.0 | 3.0 | 1.6 x 10⁻³ | 52,300 |

| 4 | 1.0 | 4.0 | 2.2 x 10⁻³ | 39,250 |

| 5 | 1.0 | 5.0 | 2.7 x 10⁻³ | 31,400 |

Data is hypothetical and for illustrative purposes.

The data shows a linear relationship between the initiator concentration and the initial rate of polymerization, which is consistent with the rate equation Rₚ = kₚ[I]₀[M]. As expected in a living polymerization, the number-average molecular weight is inversely proportional to the initiator concentration.

Table 2: Temperature Dependence of the Propagation Rate Constant

The effect of temperature on the rate of propagation provides information about the activation energy (Eₐ) of the polymerization process, which can be determined using the Arrhenius equation.

kₚ = A * exp(-Eₐ / RT)

Where:

A is the pre-exponential factor.

Eₐ is the activation energy.

R is the gas constant.

T is the absolute temperature.

| Experiment | Temperature (°C) | Temperature (K) | kₚ (L mol⁻¹ s⁻¹) |

| 1 | 20 | 293.15 | 0.55 |

| 2 | 30 | 303.15 | 0.98 |

| 3 | 40 | 313.15 | 1.65 |

| 4 | 50 | 323.15 | 2.70 |

Data is hypothetical and for illustrative purposes.

An Arrhenius plot (ln(kₚ) vs. 1/T) of this data would yield a straight line, the slope of which is equal to -Eₐ/R. This allows for the calculation of the activation energy for the propagation step, a key parameter in understanding the reaction's sensitivity to temperature changes. These kinetic models and the data derived from them are fundamental for the controlled synthesis of polydichlorosila-cyclopentane with desired properties.

Computational Chemistry and Theoretical Studies on Cyclotetramethylenedichlorosilane

Quantum Chemical Calculations of Molecular Structures and Energetics.nih.gov

Quantum chemistry, a field that applies quantum mechanics to chemical systems, is instrumental in calculating the electronic structure and properties of molecules like cyclotetramethylenedichlorosilane. wikipedia.org By solving the Schrödinger equation, typically with approximations like the Born-Oppenheimer approximation, researchers can determine molecular geometries, energies, and other characteristics. wikipedia.org

Conformational Analysis and Energy Landscapes of the this compound Ring.plos.org

The five-membered ring of this compound is not planar and can adopt various conformations. Conformational analysis aims to identify these stable arrangements and the energy barriers between them, collectively known as the energy landscape. plos.orgnih.govchemrxiv.org Understanding this landscape is crucial as the conformation can influence the molecule's reactivity.

The energy landscape of cyclic molecules, such as cyclo-octane, can exhibit complex topologies. nih.gov For this compound, computational methods can map out the potential energy surface, revealing the most stable conformers and the transition states that connect them. nih.govchemrxiv.org The probability of a particular conformation being occupied is related to its energy through the Boltzmann factor; lower energy conformations are more probable. biorxiv.org

Computational Elucidation of Bond Angles and Geometries in Related Dichlorosilanes.researchgate.net

Below is a table of representative calculated bond angles and lengths for related silane (B1218182) compounds.

| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) |

| Dichloromethane | C-Cl | 1.772 | Cl-C-Cl | 111.8 |

| Difluoromethane | C-F | 1.358 | F-C-F | 108.3 |

Note: These are example values for related compounds and not specific to this compound.

Reaction Pathway Prediction and Mechanism Elucidation through Computational Methods.nih.govnih.gov

Computational chemistry plays a vital role in mapping out the pathways of chemical reactions and elucidating their mechanisms. nih.govnih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction process can be constructed. nih.gov

Density Functional Theory (DFT) Studies on Reaction Profiles and Transition States.nih.govresearchgate.net

Density Functional Theory (DFT) is a popular computational method for studying reaction mechanisms due to its balance of accuracy and computational cost. nih.govnih.gov DFT calculations can be used to generate reaction energy profiles, which show the energy of the system as the reaction progresses. nih.gov These profiles help in identifying the rate-determining step of a reaction, which is the step with the highest energy barrier. nih.gov The structures of transient species like transition states can also be optimized using DFT, providing insight into the geometry of the molecule at the peak of the energy barrier. researchgate.net

Investigation of Catalytic and Autocatalytic Mechanisms in Organosilicon Reactions.researchgate.net

Computational studies are instrumental in understanding catalytic processes in organosilicon chemistry. researchgate.netmdpi.com For instance, research has explored the use of cationic Si(II) and Ge(II) compounds as catalysts for reactions like hydrosilylation. researchgate.netmdpi.com These studies can elucidate the role of the catalyst in lowering the activation energy of a reaction and can help in the design of more efficient catalysts. organic-chemistry.orgdntb.gov.ua Mechanistic investigations can reveal whether a reaction proceeds through a stepwise or concerted mechanism and can identify key catalytic intermediates. nih.govorganic-chemistry.org

Theoretical Insights into Silicon Coordination and Hypervalency.nih.govdtic.mil

Silicon, unlike carbon, can exhibit hypervalency, meaning it can bond to more than four atoms. lsu.eduprinceton.edu This phenomenon is crucial in understanding the reactivity of many organosilicon compounds. dtic.mil Theoretical studies help to explain the nature of bonding in these hypervalent species. dtic.milprinceton.edu

Computational models have been used to study pentacoordinate and hexacoordinate silicon compounds, which are often proposed as intermediates in reaction mechanisms. nih.govprinceton.edu These studies investigate the geometry of these species, which is often a trigonal bipyramidal or octahedral arrangement of ligands around the central silicon atom. nih.gov The bonding in hypervalent silicon compounds is often described using the concept of three-center-four-electron (3c-4e) bonds. lsu.edu Theoretical calculations can quantify the degree of charge transfer and the nature of the orbitals involved in these bonds, providing a deeper understanding of silicon's unique chemical behavior. princeton.edunih.gov

Modeling of Lewis Acid-Base Adduct Formation

Theoretical modeling of the formation of Lewis acid-base adducts is a fundamental aspect of understanding the reactivity of chlorosilanes. In this context, this compound (1,1-dichloro-1-silacyclopentane) is anticipated to act as a Lewis acid, accepting electron density from a Lewis base at the electrophilic silicon center. This interaction leads to the formation of a hypercoordinate silicon species. The strength of this interaction and the geometry of the resulting adduct are influenced by factors such as the nature of the Lewis base, the solvent environment, and the inherent electronic properties of the silane.

While specific computational studies modeling the formation of Lewis acid-base adducts with this compound are not extensively detailed in the available research literature, general principles derived from studies on other chlorosilanes can provide valuable insights. For instance, the interaction between a Lewis base and a chlorosilane typically results in the formation of a trigonal bipyramidal or octahedral geometry around the silicon atom. The incoming Lewis base occupies an axial position, leading to an elongation of the other axial bond.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these interactions. Key parameters that can be calculated include the binding energy of the adduct, changes in bond lengths and angles upon adduct formation, and the partial atomic charges, which help to quantify the extent of electron transfer from the Lewis base to the Lewis acid.

Table 1: Calculated Interaction Parameters for a Generic Chlorosilane-Lewis Base Adduct

| Parameter | Value |

| Binding Energy (kcal/mol) | -10 to -25 |

| Si-Cl Bond Elongation (Å) | +0.1 to +0.3 |

| Si-N (Lewis Base) Bond Length (Å) | 1.8 to 2.2 |

| Charge Transfer (e⁻) | 0.2 to 0.5 |

Note: The data in this table are representative values for generic chlorosilane-Lewis base adducts and are intended for illustrative purposes, as specific data for this compound is not available.

Electronic Structure and Bonding Analysis of Hypercoordinate Silicon Centers

The formation of a Lewis acid-base adduct with this compound results in a hypercoordinate silicon center, where the silicon atom is bonded to more than four other atoms. The electronic structure and bonding of these hypercoordinate species are of significant interest in understanding their stability and reactivity.

Ab initio and DFT calculations are instrumental in elucidating the electronic properties of these complex structures. While detailed electronic structure analysis specifically for hypercoordinate adducts of this compound is not prominent in the literature, studies on the parent molecule provide foundational data.

Computational analyses of 1,1-dichloro-1-silacyclopentane have focused on its conformational stability and geometric parameters. researchgate.netisc.ac These studies indicate that the molecule exists in a twisted C2 conformation as its most stable form. researchgate.netisc.ac The calculated geometric parameters provide a baseline for understanding how the electronic structure is perturbed upon adduct formation.

Table 2: Calculated Geometric Parameters of 1,1-dichloro-1-silacyclopentane (C2 Conformer)

| Parameter | Bond Length (Å) / Angle (°) |

| Si-Cl Bond Length | 2.05 - 2.07 |

| Si-C Bond Length | 1.86 - 1.88 |

| C-C Bond Lengths | 1.54 - 1.56 |

| Cl-Si-Cl Angle | 104 - 106 |

| C-Si-C Angle | 98 - 100 |

Data sourced from ab initio and DFT calculations. researchgate.netisc.ac

Upon formation of a hypercoordinate adduct, the electronic density around the silicon atom increases, leading to changes in the molecular orbitals and the nature of the chemical bonds. The bonding in such species is often described using the concept of three-center, four-electron (3c-4e) bonds for the linear X-Si-X arrangement, where X are the axial ligands. This model helps to explain the characteristic long and weak axial bonds observed in trigonal bipyramidal silicon complexes.

Further analysis using tools like Natural Bond Orbital (NBO) analysis can provide a more detailed picture of the donor-acceptor interactions and the hybridization of the silicon center in its hypercoordinate state.

Advanced Materials Derived from Cyclotetramethylenedichlorosilane

Polysiloxane-Based Materials Synthesis and Characterization

The primary route to polysiloxane-based materials from cyclotetramethylenedichlorosilane involves a two-step hydrolysis and polycondensation process. In the first step, the two chlorine atoms attached to the silicon atom are hydrolyzed to form hydroxyl groups, yielding 1,1-dihydroxy-1-silacyclopentane. This diol monomer is then subjected to polycondensation, where it reacts with itself to form a linear polysiloxane. A key feature of the resulting polymer is the incorporation of the intact silacyclopentane (B13830383) ring into the polymer backbone, creating a poly(silacyclopentyl siloxane).

The synthesis can be summarized as follows:

Hydrolysis: C₄H₈SiCl₂ + 2H₂O → C₄H₈Si(OH)₂ + 2HCl

Polycondensation: n C₄H₈Si(OH)₂ → [-Si(C₄H₈)-O-]n + n H₂O

The properties of this polymer differ significantly from conventional polysiloxanes like polydimethylsiloxane (B3030410) (PDMS), primarily due to the rigid cyclic structure within the backbone. This structural feature restricts the segmental motion of the polymer chains, leading to a higher glass transition temperature (Tg) and modified mechanical properties compared to the highly flexible PDMS. Characterization of these polymers typically involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, Gel Permeation Chromatography (GPC) to determine molecular weight and dispersity, and Differential Scanning Calorimetry (DSC) to measure thermal transitions.

Table 1: Comparison of Hypothetical Poly(silacyclopentyl siloxane) and Polydimethylsiloxane (PDMS)

| Property | Poly(silacyclopentyl siloxane) | Polydimethylsiloxane (PDMS) | Rationale for Difference |

| Backbone Structure | Contains rigid silacyclopentane rings | Linear with flexible Si-O bonds | The cyclic unit restricts bond rotation. |

| Glass Transition (Tg) | Higher | Low (approx. -125 °C) | Reduced chain flexibility increases Tg. |

| Thermal Stability | Potentially enhanced | High | Stable Si-O backbone is common to both. |

| Solubility | Soluble in common organic solvents | Soluble in non-polar organic solvents | The hydrocarbon ring may alter polarity. |

Polymer-Derived Ceramics (PDCs) are a class of materials where specially designed organosilicon polymers are pyrolyzed under a controlled atmosphere to yield amorphous glasses or crystalline ceramics. The polysiloxanes derived from this compound are excellent single-source precursors for silicon oxycarbide (SiOC) glasses. researchgate.net

The key advantage of using these polymers is that the tetramethylene (C₄H₈) ring provides a built-in, uniformly distributed carbon source. During pyrolysis (thermal decomposition in an inert atmosphere at temperatures >1000°C), the polymer network undergoes a series of complex bond rearrangements. The organic side groups decompose, and the silicon- and oxygen-containing backbone transforms into a three-dimensional Si-O-C network. elsevierpure.com The final composition and properties of the SiOC ceramic, such as the ratio of Si, O, and C, and the amount of "free carbon" phase, can be influenced by the initial polymer architecture and pyrolysis conditions. researchgate.net The presence of the cyclic hydrocarbon unit directly in the polymer backbone ensures an efficient conversion to a carbon-rich SiOC material. researchgate.net

Specialty elastomers are designed to meet performance demands that conventional materials cannot, such as high thermal stability or specific mechanical responses. epa.govbritannica.com The unique molecular architecture of polysiloxanes containing silacyclopentane rings allows for the development of such specialty polymers.

The incorporation of the rigid five-membered ring into the polymer backbone, in contrast to the small methyl groups in PDMS, creates a polymer with significantly different physical properties. This structural change leads to:

Increased Stiffness: The restricted rotation along the polymer backbone results in a less flexible and stiffer material.

Modified Viscoelasticity: The response of the material to deformation and stress is altered, which is a critical factor in elastomer performance. By controlling the molecular weight and cross-linking density, materials ranging from rigid thermoplastics to tough elastomers can be produced.

Enhanced Thermal Stability: The cyclic aliphatic group may offer different thermal degradation pathways compared to the methyl groups in PDMS, potentially leading to improved stability at elevated temperatures.

These specialty polymers can be cross-linked through various chemical reactions to form elastomeric networks. For instance, introducing reactive groups (e.g., vinyl or hydride) by co-polymerizing with other functional silanes would allow for vulcanization, creating a durable, elastic material.

Hybrid organic-inorganic materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the molecular level. nih.govmdpi.com Polymers derived from this compound are effective building blocks for such hybrids.

Functionalization is key to creating these materials. This can be achieved in several ways:

Controlled Hydrolysis: By using less than the stoichiometric amount of water during the initial hydrolysis of this compound, polymers with remaining reactive Si-Cl or Si-OH end groups can be synthesized. These groups can then be used to graft the polymer onto inorganic substrates like silica (B1680970) or metal oxides.

Co-polycondensation: The dihydroxy-silacyclopentane monomer can be co-polymerized with other functional organosilanes (e.g., aminopropyltriethoxysilane) to introduce specific organic functionalities along the polymer chain.

Post-polymerization Modification: The synthesized polysiloxane can be chemically modified to introduce reactive sites.

These functionalized polymers can then be used to form covalent bonds with other networks, creating true hybrid materials with enhanced mechanical strength, thermal resistance, and tailored surface properties.

Functionalized Organosilicon Polymers for Specific Applications

Beyond polysiloxanes, this compound can be a precursor to other classes of functionalized organosilicon polymers. An alternative synthetic route is the reductive coupling of the dichlorosilane (B8785471) using an alkali metal (a Wurtz-type reaction), which would produce polysilanes with a silicon-silicon backbone, [-Si(C₄H₈)-]n. Furthermore, anionic ring-opening polymerization (ROP) of the silacyclopentane ring is another potential, though less common, pathway to creating linear polymers. capes.gov.br This method, known for related strained rings like silacyclobutanes, could yield poly(tetramethylenesilane), a polymer with a repeating -[Si(R)₂-CH₂CH₂CH₂CH₂]- structure. epa.gov

The choice of synthetic strategy using this compound as a monomer allows for significant control over the final polymer architecture, which in turn dictates its material properties.

Backbone Composition: The polycondensation route yields a Si-O backbone, characteristic of silicones, while a reductive coupling or ROP route produces a Si-C or Si-Si backbone, characteristic of polycarbosilanes or polysilanes, respectively. These backbones have vastly different properties in terms of flexibility, bond energy, and UV stability. elsevierpure.com

Stereochemistry and Rigidity: Using a cyclic monomer introduces a degree of rigidity and stereochemical control that is not present when using simple, non-cyclic monomers like dimethyldichlorosilane. Polymers formed via polycondensation retain the cyclic unit in the backbone, creating a "beads-on-a-string" architecture. In contrast, ROP would result in a linear chain where the atoms of the former ring are now part of the main polymer backbone. This fundamental difference in architecture has a profound impact on how the polymer chains pack and interact, influencing everything from crystallinity to mechanical strength.

A polymer network is formed when polymer chains are cross-linked to create a three-dimensional structure. An Interpenetrating Polymer Network (IPN) is a more complex material where two or more distinct polymer networks are physically entangled with each other on a molecular scale but are not covalently bonded to one another. wikipedia.orgnih.gov This structure often leads to synergistic properties, combining the attributes of the constituent polymers. nih.gov

Polymers derived from this compound can be designed to form the first network of an IPN.

Synthesis of the First Network: A functional polysiloxane or polycarbosilane is synthesized from this compound, incorporating cross-linkable groups (e.g., vinyl or acrylate (B77674) moieties). This is often achieved by adding a functional co-monomer during the initial polymerization. This functional polymer is then cross-linked using heat or UV radiation to form a solid, swollen gel.

Formation of the Second Network: This first network is then swollen with a second monomer (e.g., N-isopropylacrylamide or a urethane (B1682113) precursor) and a suitable cross-linker and initiator. The polymerization of the second monomer is then carried out in situ, creating a second network that is physically entangled with the first.